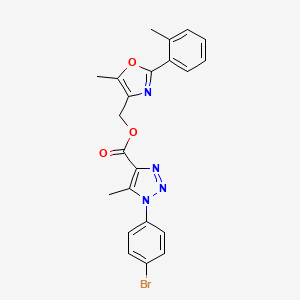
(5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19BrN4O3 and its molecular weight is 467.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines oxazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that compounds containing triazole and oxazole rings exhibit significant anticancer properties. The synthesis and evaluation of similar derivatives have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound is thought to exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies on related triazole derivatives demonstrated their ability to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, leading to cytotoxic effects on cancer cells .
-
Case Studies :
- A study on triazole derivatives revealed that certain compounds exhibited IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Another investigation highlighted that similar compounds showed significant inhibition against various cancer types, including lung and colon cancers .
Antimicrobial Activity
The antimicrobial potential of the compound is also noteworthy. Compounds with oxazole and triazole functionalities have been reported to display antibacterial activity against various pathogens.
- In Vitro Studies :
- Research has shown that derivatives with similar structures effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL .
- A comparative study indicated that specific modifications in the molecular structure significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 10 | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound 11 | HepG2 | 1.4 | Thymidylate synthase inhibition |
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 25 |
| Compound B | Staphylococcus aureus | 30 |
| Compound C | Enterococcus faecalis | 15 |
特性
IUPAC Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDYRQPJWDFAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














